![molecular formula C10H11ClN2S B13060962 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine](/img/structure/B13060962.png)
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused thieno and pyrimidine ring system with chlorine and ethyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thieno and pyrimidine intermediates under controlled conditions. For instance, the reaction of ethyl cyanoacetate with thiourea, followed by cyclization and chlorination, can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. The use of catalysts, such as active nickel, and solvents like alcohol and ammonia water, can streamline the process and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Coupling Reactions: Suzuki coupling reactions involving the thieno ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Coupling: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-d]pyrimidines, while coupling reactions can produce biaryl derivatives .
Applications De Recherche Scientifique
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a valuable compound in cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.
2,4-Dichlorothieno[3,2-d]pyrimidine: Known for its use as an intermediate in antitumor drug synthesis.
Uniqueness
4-Chloro-2,6-diethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl groups and chlorine atom contribute to its reactivity and potential as a versatile scaffold in drug development .
Propriétés
IUPAC Name |
4-chloro-2,6-diethylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2S/c1-3-6-5-7-9(11)12-8(4-2)13-10(7)14-6/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFWLVBVRNIZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
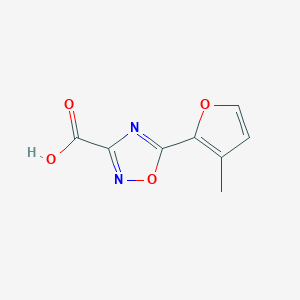
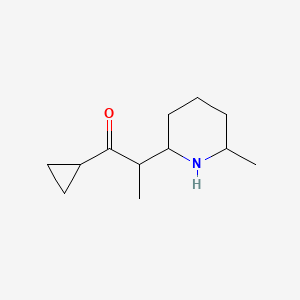
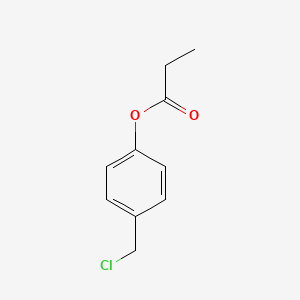
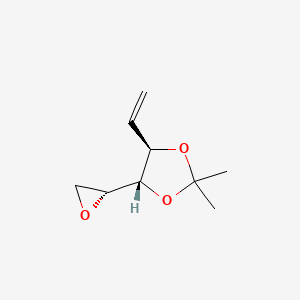
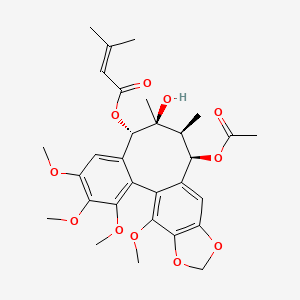

![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
![tert-butyl N-[(7S,8S)-8-hydroxy-8a-methyl-1,3,4,6,7,8-hexahydropyrrolo[2,1-c][1,4]oxazin-7-yl]carbamate](/img/structure/B13060941.png)
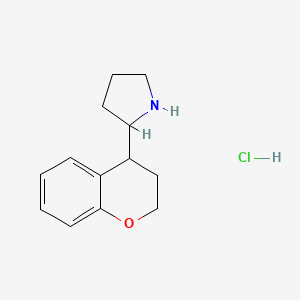

![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)

